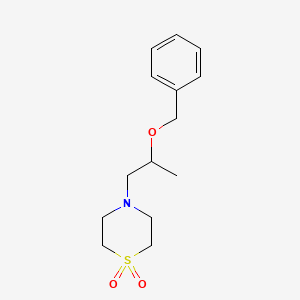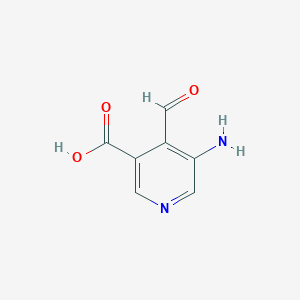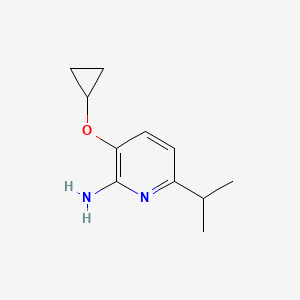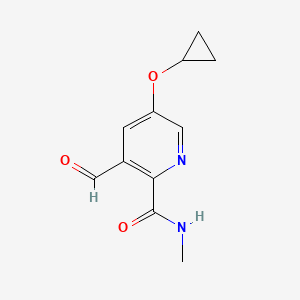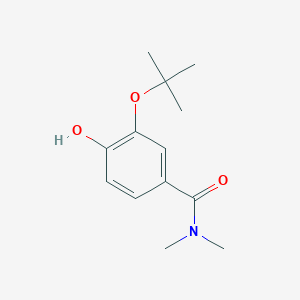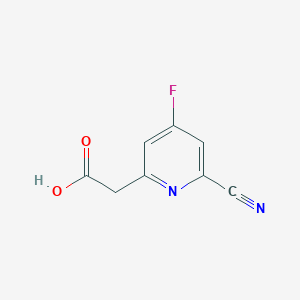
(6-Cyano-4-fluoropyridin-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Cyano-4-fluoropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . This compound is characterized by the presence of a cyano group, a fluorine atom, and a pyridine ring, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of (6-Cyano-4-fluoropyridin-2-YL)acetic acid often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: (6-Cyano-4-fluoropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the cyano or fluorine groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
(6-Cyano-4-fluoropyridin-2-YL)acetic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (6-Cyano-4-fluoropyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The cyano and fluorine groups enhance the compound’s ability to form strong interactions with enzymes and receptors, modulating their activity. The pyridine ring provides a scaffold that can be further functionalized to improve binding affinity and selectivity .
類似化合物との比較
2-Fluoropyridine: Lacks the cyano group, making it less reactive in certain substitution reactions.
4-Cyanopyridine: Does not have the fluorine atom, affecting its electronic properties and reactivity.
6-Fluoronicotinic acid: Similar structure but with different functional groups, leading to varied applications.
Uniqueness: (6-Cyano-4-fluoropyridin-2-YL)acetic acid is unique due to the presence of both cyano and fluorine groups on the pyridine ring, which imparts distinct electronic and steric properties. These features make it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications .
特性
分子式 |
C8H5FN2O2 |
|---|---|
分子量 |
180.14 g/mol |
IUPAC名 |
2-(6-cyano-4-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-6(3-8(12)13)11-7(2-5)4-10/h1-2H,3H2,(H,12,13) |
InChIキー |
YNPRWEFLBBRNCU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CC(=O)O)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



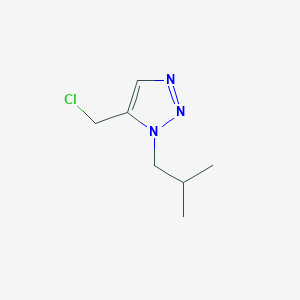


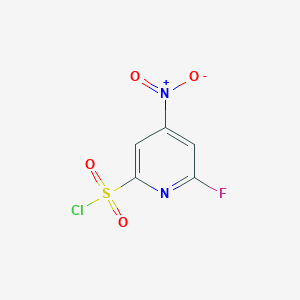
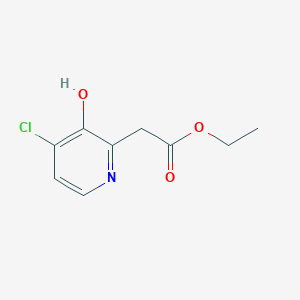
![2-Azaspiro[3.3]heptane oxalate](/img/structure/B14846492.png)
